molecular formula C26H22O2S3 B4539861 1,1'-sulfonylbis[3-(benzylthio)benzene]

1,1'-sulfonylbis[3-(benzylthio)benzene]

Cat. No.: B4539861
M. Wt: 462.7 g/mol
InChI Key: OQKHANGNUHIWKH-UHFFFAOYSA-N
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Description

1,1'-Sulfonylbis[3-(benzylthio)benzene] is a sulfonyl-bridged aromatic compound featuring benzylthio (-S-CH₂C₆H₅) substituents at the 3-position of each benzene ring. The sulfonyl group (SO₂) acts as a central linker, conferring rigidity and electronic effects that influence reactivity and applications.

Properties

IUPAC Name

1-benzylsulfanyl-3-(3-benzylsulfanylphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2S3/c27-31(28,25-15-7-13-23(17-25)29-19-21-9-3-1-4-10-21)26-16-8-14-24(18-26)30-20-22-11-5-2-6-12-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKHANGNUHIWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on sulfonylbis benzene derivatives significantly alter their physical and chemical properties. Key analogs include:

Compound Name Substituents Physical State Key Properties
1,1'-Sulfonylbis[3-(benzylthio)benzene] 3-(benzylthio) Not reported High lipophilicity, bioactivity potential
4,4′-Sulfonylbis(fluorobenzene) (4k) 4-fluoro Off-white amorphous solid Enhanced polarity, moderate stability
3,3′-Sulfonylbis(methylbenzene) (4g) 3-methyl Not reported Increased hydrophobicity
5,5′-Sulfonylbis(1,3-bis(trifluoromethyl)benzene) (4n) 5-CF₃ Pale yellow solid High electron-withdrawing effects
  • Benzylthio vs. This may improve binding to biological targets, as observed in antifungal sulfonamides .
  • Electron-Withdrawing Groups (e.g., CF₃) : Compounds like 4n exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to benzylthio derivatives .

Comparison with Bioactive Analogs

Antifungal Activity of Benzylthio-Containing Sulfonamides

Evidence from benzenesulfonamide derivatives highlights the critical role of benzylthio groups:

  • Compound 34 (R1 = Ph) : Exhibited optimal antifungal activity due to the unsubstituted benzylthio group .
  • Compound 36 (R1 = 3-CF₃Ph) : Retained activity but required higher MIC values, indicating steric hindrance from CF₃ reduces efficacy .
  • Compound 40 (R1 = 4-ClPh) : Showed moderate activity, suggesting electron-withdrawing substituents at the 4-position are tolerated .

sulfonamide) could alter bioavailability.

Stability and Industrial Relevance

  • Stability : Sulfonylbis compounds with halogen or electron-withdrawing groups (e.g., 4k, 4l) are often thermally stable but sensitive to hydrolysis. The benzylthio groups in the target compound may confer oxidative sensitivity, necessitating inert storage conditions .
  • Applications: Used in polymer cross-linking, agrochemicals, and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-sulfonylbis[3-(benzylthio)benzene]
Reactant of Route 2
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1,1'-sulfonylbis[3-(benzylthio)benzene]

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